4-(tert-Butoxy)cyclohexanamine hydrochloride

Description

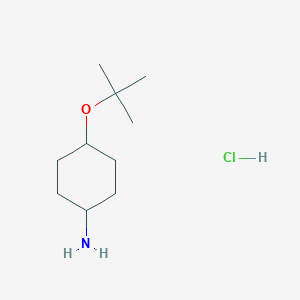

4-(tert-Butoxy)cyclohexanamine hydrochloride (CAS No. 1174044-78-0) is a cyclohexanamine derivative with a tert-butoxy substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₁₀H₂₂ClNO, and it has a molecular weight of 207.74 g/mol . The compound is typically stored under an inert atmosphere at 2–8°C to maintain stability, as it is sensitive to moisture and oxygen. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity upon ingestion, skin/eye irritation, and respiratory irritation .

This compound is structurally characterized by the bulky tert-butoxy group (–OC(CH₃)₃), which introduces steric hindrance and influences its physicochemical properties, such as solubility and reactivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)12-9-6-4-8(11)5-7-9;/h8-9H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGZZKFRYJESPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)cyclohexanamine hydrochloride typically involves the reaction of tert-butyl alcohol with cyclohexanone to form 4-(tert-butoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield 4-(tert-butoxy)cyclohexanamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-(tert-Butoxy)cyclohexanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.

Major Products Formed

Oxidation: Formation of 4-(tert-butoxy)cyclohexanone or 4-(tert-butoxy)cyclohexanal.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclohexanamine derivatives.

Scientific Research Applications

4-(tert-Butoxy)cyclohexanamine hydrochloride is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in studies involving amine receptors and neurotransmitter pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as amine receptors. It may modulate neurotransmitter pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural features of 4-(tert-Butoxy)cyclohexanamine hydrochloride with similar cyclohexanamine derivatives:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., –CF₃ in 1218943-32-8) decrease electron density on the cyclohexane ring, altering acidity/basicity compared to electron-donating groups (e.g., –OCH₃) .

- Halogen Influence: The 4-chlorophenoxy group in C₁₂H₁₇Cl₂NO introduces chlorine, which may enhance biological activity but also increase toxicity risks .

Physicochemical Properties and Stability

Biological Activity

4-(tert-Butoxy)cyclohexanamine hydrochloride is a chemical compound characterized by its unique structural features, particularly the tert-butoxy group attached to the cyclohexane ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including enzyme inhibition and selective cytotoxicity against cancer cells.

- Molecular Formula : C10H22ClNO

- CAS Number : 2044773-25-1

The presence of the tert-butoxy group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.

The biological activity of 4-(tert-Butoxy)cyclohexanamine hydrochloride is mediated through its interactions with various enzymes and receptors. The compound has been shown to modulate several biochemical pathways, primarily through inhibition of serine proteases, which are critical in various physiological processes.

Inhibition Profile

4-(tert-Butoxy)cyclohexanamine hydrochloride exhibits significant inhibitory activity against several serine proteases:

| Enzyme | Inhibition Constant (Ki) |

|---|---|

| Trypsin | 21 µM |

| Urokinase-type plasminogen activator (uPA) | 97 µM |

| Thrombin | 320 µM |

| Factor Xa | 110 µM |

These values suggest that the compound may have therapeutic applications in conditions associated with these enzymes, such as thrombotic disorders and cancer metastasis .

Cytotoxicity Studies

In vitro studies have demonstrated that 4-(tert-Butoxy)cyclohexanamine hydrochloride exhibits selective cytotoxic effects against various cancer cell lines. For instance:

- HepG2 Liver Cancer Cells : IC50 > 100 µM, indicating a favorable safety profile for potential therapeutic use.

This selective cytotoxicity suggests that the compound could be developed into a treatment option for specific types of cancer while minimizing harm to normal cells .

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study investigated the effects of 4-(tert-Butoxy)cyclohexanamine hydrochloride on thrombin activity in human plasma. The compound effectively inhibited thrombin, which plays a crucial role in clot formation. This finding supports its potential use in managing thrombotic conditions . -

Comparative Analysis with Related Compounds :

The compound was compared with similar cyclohexanamine derivatives to assess differences in biological activity. Notably, compounds lacking the tert-butoxy group showed significantly reduced inhibition profiles against serine proteases, highlighting the importance of this functional group in enhancing biological activity . -

Therapeutic Applications :

Research has indicated that derivatives of cyclohexanamine, including 4-(tert-Butoxy)cyclohexanamine hydrochloride, are being explored for their potential as anti-inflammatory agents and in drug development for infectious diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.